molecular formula C18H34O3 B1254622 (8E,10S)-10-Hydroxy-8-octadecenoic acid CAS No. 263023-34-3

(8E,10S)-10-Hydroxy-8-octadecenoic acid

Cat. No.: B1254622
CAS No.: 263023-34-3
M. Wt: 298.5 g/mol
InChI Key: RXBFKZNLXJKTLQ-VMEIHUARSA-N
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Description

(8E,10S)-10-Hydroxy-8-octadecenoic acid is a hydroxy fatty acid with a unique structure characterized by a hydroxyl group at the 10th carbon and a double bond between the 8th and 9th carbons in the E configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8E,10S)-10-Hydroxy-8-octadecenoic acid typically involves the hydroxylation of oleic acid. One common method is the use of microbial enzymes, such as those from Pseudomonas species, which can selectively hydroxylate oleic acid at the 10th carbon position. The reaction conditions often include an aqueous medium at a controlled temperature and pH to optimize enzyme activity.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological processes involving genetically engineered microorganisms. These microorganisms are cultivated in large bioreactors where they convert oleic acid into the desired hydroxy fatty acid under optimized conditions of temperature, pH, and nutrient supply.

Chemical Reactions Analysis

Types of Reactions

(8E,10S)-10-Hydroxy-8-octadecenoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a keto group.

    Reduction: The double bond can be reduced to form a saturated hydroxy fatty acid.

    Substitution: The hydroxyl group can be substituted with other functional groups through esterification or etherification reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Acidic or basic catalysts are often used to facilitate esterification or etherification reactions.

Major Products

    Oxidation: 10-Keto-8-octadecenoic acid.

    Reduction: 10-Hydroxy-octadecanoic acid.

    Substitution: Various esters or ethers depending on the substituent introduced.

Scientific Research Applications

(8E,10S)-10-Hydroxy-8-octadecenoic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex molecules and polymers.

    Biology: Studied for its role in cellular signaling and metabolism.

    Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of biodegradable plastics and surfactants.

Mechanism of Action

The mechanism of action of (8E,10S)-10-Hydroxy-8-octadecenoic acid involves its interaction with specific molecular targets and pathways. For instance, it can modulate the activity of enzymes involved in lipid metabolism and signal transduction pathways. The hydroxyl group and the double bond play crucial roles in its biological activity, influencing its binding affinity and specificity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 10-Hydroxy-12-octadecenoic acid
  • 10-Hydroxy-9-octadecenoic acid
  • 10-Hydroxy-8-octadecanoic acid

Uniqueness

(8E,10S)-10-Hydroxy-8-octadecenoic acid is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(E,10S)-10-hydroxyoctadec-8-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h12,15,17,19H,2-11,13-14,16H2,1H3,(H,20,21)/b15-12+/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBFKZNLXJKTLQ-VMEIHUARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C=CCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@@H](/C=C/CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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